2'-C-methyladenosine

Description

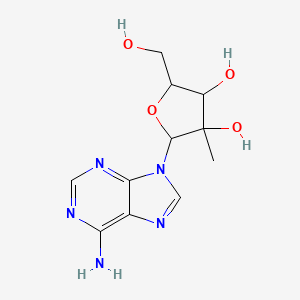

2'-C-Methyladenosine (2'CMA) is a nucleoside analog characterized by a methyl substitution at the 2'-carbon of the ribose sugar (Figure 1B, ). This modification confers resistance to hydrolysis by host nucleases and enhances stability in biological systems. Originally identified as an inhibitor of hepatitis C virus (HCV) RNA replication, 2'CMA targets the viral RNA-dependent RNA polymerase (NS5B) by acting as a competitive substrate analog. Its 5'-triphosphate form (2'CMA-TP) competes with ATP for incorporation into nascent RNA, leading to chain termination due to impaired elongation .

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASOFFRBGIVJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silyl Protection

3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl) (TIPDS) groups are widely used to block the 3' and 5' hydroxyls, leaving the 2'-C position accessible. For example:

Acetyl Protection

Temporary acetyl groups enable stepwise deprotection:

-

6-Chloro-9-(3,5-di-O-acetyl-β-D-ribofuranosyl)-9H-purine is methylated at the 2'-C position using CH₃I and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Subsequent ammonolysis replaces the 6-chloro group with an amino group, yielding this compound in 80% overall yield.

Reaction Optimization and Yield Enhancement

Industrial-scale production requires careful optimization of parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Reaction Time | 4–6 hours | Balances conversion and degradation |

| Base | Cs₂CO₃ (1.5 eq) | Enhances 2'-C selectivity |

| Solvent | Anhydrous DMF | Improves reagent solubility |

Purification typically involves silica gel chromatography (ethyl acetate/methanol gradient) followed by recrystallization from ethanol/water. Industrial processes employ continuous-flow chromatography to achieve >99% purity at multi-kilogram scales.

Comparative Analysis of Methylation Techniques

Direct Methylation vs. Glycosylation

-

Direct methylation (as described above) offers shorter synthetic routes but faces regioselectivity challenges.

-

Glycosylation approaches involve coupling a pre-methylated sugar (e.g., 2-C-methyl-D-ribofuranose) with adenine derivatives. While more laborious, this method achieves near-perfect regiocontrol, with reported yields of 68–72% for the glycosylation step.

Enzymatic Methods

Recent advances employ methyltransferases such as TaqI DNA methyltransferase for biocatalytic methylation. Though currently limited to research-scale applications, this approach demonstrates 92% regioselectivity for 2'-C methylation under mild aqueous conditions (pH 7.5, 25°C).

Industrial-Scale Production Challenges

Large-scale synthesis must address:

-

Cost optimization : Methyl iodide ($15/10g) constitutes 40–60% of raw material costs. Alternative methyl sources (dimethyl sulfate, methyl triflate) are being investigated.

-

Waste management : Each kilogram of product generates 8–10 kg of silica gel waste during purification. Emerging solvent-resistant nanofiltration membranes show promise for reducing solid waste by 70%.

-

Stability issues : The methyl group at 2'-C introduces steric strain, leading to a 0.5–0.8% per month degradation rate at 25°C. Lyophilized formulations stabilized with trehalose exhibit <0.1% degradation over 24 months.

Analytical Characterization

Critical quality control measures include:

-

HPLC : C18 column (4.6 × 250 mm), 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient (95:5 to 70:30 over 20 min), retention time = 12.3 ± 0.2 min.

-

Mass Spectrometry : ESI-MS m/z 282.3 [M+H]⁺ (calculated 281.27).

-

X-ray Crystallography : Confirms β-D-ribofuranose configuration with C2'-endo puckering (torsion angle γ = 42.7°).

Emerging Methodologies

Chemical Reactions Analysis

Enzymatic Phosphorylation and Antiviral Activity

2'-CMA undergoes intracellular phosphorylation to form active triphosphate derivatives, which inhibit viral RNA polymerases. This process is critical for its antiviral efficacy:

In West Nile Virus (WNV) studies, 2'-CMA-triphosphate incorporates into viral RNA, preventing elongation by RdRp. The 2'-C-methyl group sterically hinders active-site closure, terminating synthesis without cytotoxicity (EC₅₀ = 0.15–1.67 μM) .

Mechanism-Based Inhibition of Ribonucleotide Reductase

2'-CMA derivatives act as mechanism-based inhibitors of ribonucleoside diphosphate reductase (RNR):

-

Reaction Pathway :

-

Substrate Conversion : 2'-C-Methyladenosine 5'-diphosphate (2'-MeADP) is metabolized to 2'-deoxy-2'-C-methyladenosine and adenine .

-

Coenzyme Cleavage : Irreversible cleavage of adenosylcobalamin’s carbon-cobalt bond yields 5'-deoxyadenosine and cob(II)alamin .

-

Inhibition : Competes with natural nucleotides (e.g., ADP, GDP), blocking RNR activity (Kᵢ = 0.33 μM) .

-

Enzymatic Degradation Pathways

2'-CMA is susceptible to catabolic enzymes, limiting its bioavailability:

| Enzyme | Reaction | Outcome | Mitigation Strategy |

|---|---|---|---|

| Adenosine deaminase | Deamination to 2'-C-methylinosine | Loss of antiviral activity | 7-Deaza modification (e.g., MK-0608) |

| Purine nucleoside phosphorylase | Cleavage to adenine and ribose analog | Reduced intracellular concentration | Heterobase substitution (e.g., 4-amino-pyrrolo[2,3-d]pyrimidine) |

7-Deaza-2'-CMA exhibits improved metabolic stability and oral bioavailability in animal models .

Radical-Based Reactions in RNA Modification

2'-CMA participates in radical-S-adenosylmethionine (SAM)-mediated methylation:

-

Methyltransferase Interaction : Radical SAM enzymes (e.g., RlmN) catalyze C2 methylation of adenosine in tRNA and rRNA, enhancing translational fidelity .

-

Mechanism :

This reaction stabilizes RNA structures and promotes codon decoding efficiency .

Thermodynamic and Conformational Effects

-

RNA Melting Temperature (Tₘ) : 2'-CMA incorporation reduces RNA duplex stability (ΔTₘ = −5°C) , favoring a relaxed tRNA conformation for efficient translation.

-

RdRp Binding : NMR studies show 2'-CMA incorporation permits NTP binding but blocks active-site closure in poliovirus RdRp, preventing catalysis .

Comparative Activity of 2'-C-Methyl Nucleosides

| Nucleoside | Anti-WNV EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) | Key Feature |

|---|---|---|---|

| 2'-CMA | 0.15–0.33 | >50 | High potency, deamination susceptibility |

| 7-Deaza-2'-CMA | 0.15 | >50 | Metabolic stability, CNS penetration |

| 2'-C-Methylcytidine | 0.66–1.67 | ~50 | Moderate efficacy |

Scientific Research Applications

Antiviral Properties

Zika Virus Inhibition

2'-C-methyladenosine has been shown to exhibit potent antiviral activity against ZIKV. A study identified the derivative 7-deaza-2'-C-methyladenosine (7DMA) as a highly effective inhibitor of ZIKV replication in vitro and in vivo. The compound demonstrated a significant reduction in viral RNA load and delayed disease progression in infected AG129 mice. In this model, mice treated with 7DMA showed a median disease endpoint (MDE) delay compared to vehicle-treated controls, indicating its potential as a therapeutic agent against ZIKV infections .

West Nile Virus Protection

In addition to ZIKV, 7DMA has also been evaluated for its efficacy against WNV. Research demonstrated that treatment with 7DMA significantly protected WNV-infected mice from disease progression and mortality. Administering the compound at the time of infection resulted in 100% survival rates among treated mice, even when treatment commenced three days post-infection, showcasing its therapeutic potential .

Table 1: Summary of Case Studies on this compound

Mechanism of Action

The mechanism of action of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl and methylthio groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Attributes :

- Synthesis: Synthesized via regioselective methylation of adenosine derivatives .

- Mechanism : Competes with ATP (Ki = 0.9 μM) for NS5B binding, inhibiting HCV replication (IC50 = 0.31 μM in replicon assays) .

- Metabolism : Efficiently phosphorylated intracellularly to 2'CMA-TP, achieving sustained antiviral activity .

- Limitations: Susceptible to adenosine deaminase and purine nucleoside phosphorylase, reducing bioavailability in vivo .

Comparative Analysis with Analogous Compounds

2'-O-Methylcytidine (2'OMC)

Structural Difference : Methyl group at the 2'-oxygen (ribose) instead of 2'-carbon (Figure 1B, ).

Mechanism : Inhibits HCV NS5B by competing with CTP (Ki = 0.3 μM) but shows weaker potency in cellular assays (IC50 = 14 μM) .

Key Findings :

7-Deaza-2'-C-Methyladenosine (7DMA)

Structural Difference : Replacement of N7 in adenine with carbon (Figure 1B, ).

Mechanism : Broad-spectrum antiviral activity against flaviviruses (ZIKV, DENV) and coronaviruses (SARS-CoV-2) via RdRp inhibition. Lacks hydrogen bonding with Arg364 in GRP78-NBD, reducing affinity for ATP-binding proteins compared to 2'CMA .

Key Findings :

- Potency : EC50 = 8.92 µM against ZIKV in vitro; delays mortality in AG129 mice (50 mg/kg/day) .

- Toxicity : Failed in HCV clinical trials due to severe toxicity in animals (e.g., mitochondrial dysfunction) .

- Advantage : Active against neurotropic viruses (e.g., Zika) by crossing the blood-brain barrier .

2'-C-Methylcytidine (2CMC) and 2'-C-Methylguanosine (2CMG)

Structural Differences: Cytidine or guanosine base with 2'-C-methyl ribose. Mechanism: Inhibit rotavirus and norovirus by blocking viral genome transcription . Key Findings:

- 2CMC shows moderate efficacy in mycovirus elimination (Aspergillus fumigatus) but lower potency than 2'CMA .

- 2CMG suffers from poor cellular uptake and phosphorylation, limiting clinical utility .

Data Tables

Table 1: Comparative Antiviral Profiles

Table 2: Structural and Pharmacokinetic Comparisons

Research Insights and Clinical Implications

- 2'CMA vs. 2'OMC : Despite similar Ki values against NS5B, 2'CMA’s superior cellular uptake and triphosphate accumulation make it more viable for HCV therapy .

- 7DMA’s Broad Spectrum : Structural modifications (7-deaza) expand antiviral coverage but introduce toxicity risks, necessitating dose optimization .

Biological Activity

2'-C-methyladenosine (2'-C-Me-A) is a modified nucleoside that has garnered attention for its antiviral properties, particularly against flaviviruses such as West Nile virus (WNV) and Zika virus (ZIKV). This compound functions by interfering with viral RNA synthesis, making it a candidate for therapeutic applications in viral infections.

Inhibition of Viral Replication

Research indicates that this compound analogs, particularly 7-deaza-2'-C-methyladenosine (7DMA), act as potent inhibitors of viral polymerases. These compounds terminate RNA synthesis by preventing the proper closure of the viral RNA-dependent RNA polymerase (RdRp) complex. The incorporation of 2'-C-Me-AMP into the growing RNA chain results in a mispaired terminus, inhibiting further elongation and effectively stalling viral replication .

Case Studies

- West Nile Virus (WNV) Protection :

-

Zika Virus (ZIKV) Inhibition :

- Another investigation into the effects of 7DMA on ZIKV showed significant antiviral activity. Mice treated with this compound exhibited delayed disease progression and reduced viremia. Specifically, the compound was effective in reducing viral loads and neuroinflammation in infected mice, suggesting its utility in managing ZIKV infections .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Efficacy Against Flavivirus Infections

The antiviral efficacy of this compound has been extensively documented. Notably, its application in various studies has revealed:

- Low Cytotoxicity : Both in vitro and in vivo studies indicate that these nucleoside analogs exhibit minimal cytotoxic effects while effectively inhibiting viral replication .

- Potential for Broader Applications : Given their mechanism of action, these compounds could be explored for use against other flaviviruses and potentially different classes of viruses due to their ability to disrupt RNA synthesis .

Future Research Directions

Further investigation into the pharmacokinetics and optimal dosing regimens for these compounds is warranted. Additionally, exploring combination therapies with existing antiviral agents could enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What is the mechanism of action of 2'-C-methyladenosine as an antiviral agent, and how is it experimentally validated?

- This compound acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor, competing with natural nucleotides to terminate viral RNA chain elongation. This mechanism is validated through:

- Enzyme inhibition assays : Measurement of IC₅₀ values using recombinant NS5B polymerase (e.g., IC₅₀ = 1.9 µM against HCV NS5B) .

- Replicon systems : Quantification of viral replication suppression in subgenomic HCV replicons (e.g., EC₅₀ = 0.26 µM for phosphoramidate prodrugs) .

- Single-cell fluorescence tracking : High-throughput microfluidic devices monitor real-time inhibition of poliovirus replication in infected cells .

Q. Which experimental models are most suitable for evaluating this compound's antiviral efficacy?

- In vitro models :

- Subgenomic HCV replicons for assessing polymerase inhibition .

- 3D human intestinal enteroids (HIEs) for norovirus and rotavirus studies .

- In vivo models :

- Immunocompromised mice infected with Zika virus to evaluate delayed disease progression .

- High-throughput systems :

- Microfluidic platforms enabling simultaneous monitoring of 6,400 infected cells for statistically robust viral inhibition data .

Advanced Research Questions

Q. How can researchers overcome the poor oral bioavailability and stability of this compound in preclinical development?

- Prodrug strategies :

- Synthesis of 4-pyridyl pro-drugs to enhance aqueous solubility and bioavailability while maintaining antiviral activity .

- Phosphoramidate modifications to improve metabolic stability and cell permeability .

- Pharmacokinetic optimization :

- Use of LC-MS/MS to profile drug absorption and metabolism in animal models .

- Structural analogs :

- Development of 7-deaza-2'-C-methyladenosine derivatives to reduce cytotoxicity while retaining potency against Zika virus .

Q. What methodological approaches resolve contradictions in this compound's efficacy across viral strains?

- Comparative genomic analysis : Identify conserved RdRp regions across HCV genotypes to predict drug susceptibility .

- Resistance profiling : Serial passage experiments to detect mutations (e.g., S282T in HCV NS5B) conferring reduced sensitivity .

- Meta-analytical frameworks : Systematic reviews integrating data from diverse studies to assess heterogeneity in EC₅₀/IC₅₀ values .

Q. How should researchers design experiments to evaluate this compound in combination therapies?

- Synergy assays :

- Chou-Talalay combination index (CI) analysis to quantify synergistic effects with NS5A inhibitors (e.g., daclatasvir) or host-targeting agents .

- Multiplexed infection models :

- Co-infection studies in 3D-HIEs to test efficacy against norovirus/rotavirus co-infections .

- Dose-response surface modeling :

- Optimize drug ratios using response surface methodology (RSM) to minimize off-target effects .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Structural elucidation :

- ¹H/¹³C NMR and HPLC-MS for purity validation of novel analogs .

- Antiviral activity validation :

- Plaque reduction neutralization tests (PRNT) for Zika virus .

- Safety profiling :

- Cytotoxicity assays (e.g., CC₅₀ in HepG2 cells) to differentiate antiviral activity from host cell toxicity .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Detailed supplementary protocols :

- Full synthesis routes, spectral data, and replicon assay conditions in supporting information .

- Standardized reporting :

- Adherence to CONSORT guidelines for in vivo studies, including sample size justification and randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.